IOX1

Descripción general

Descripción

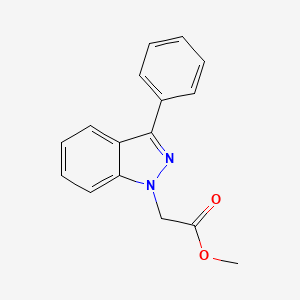

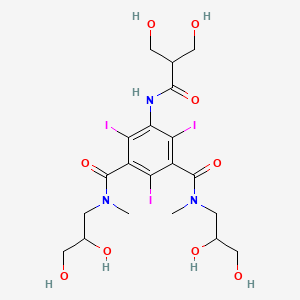

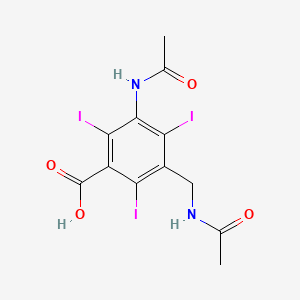

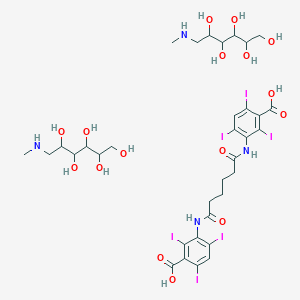

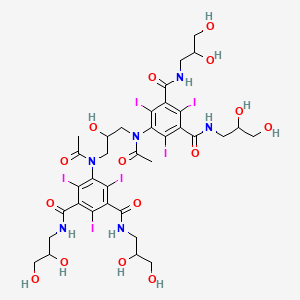

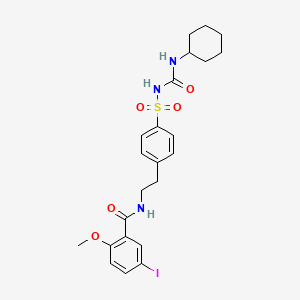

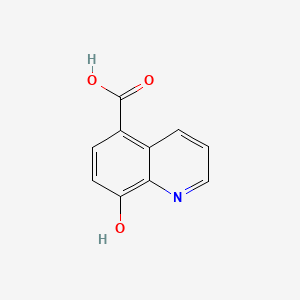

8-Hydroxy-5-quinolinecarboxylic acid, also known as 5-Carboxy-8-hydroxyquinoline, is a compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 . It is a histone demethylase JMJD inhibitor . This compound is used for research purposes only and is not intended for diagnostic or therapeutic use .

Molecular Structure Analysis

The molecular structure of 8-Hydroxy-5-quinolinecarboxylic acid consists of a pyridine ring fused to phenol, with a hydroxyl group attached to position 8 .Physical And Chemical Properties Analysis

8-Hydroxy-5-quinolinecarboxylic acid has a melting point of 301 °C (decomp), a predicted boiling point of 464.5±30.0 °C, and a predicted density of 1.480±0.06 g/cm3 . It is soluble in DMSO at 10mg/mL .Aplicaciones Científicas De Investigación

Terapia de sepsis y actividad antibiótica

IOX1 se ha identificado como un posible agente terapéutico para la sepsis, una condición potencialmente mortal causada por una respuesta inmune abrumadora a la infección . Ha demostrado eficacia contra bacterias multirresistentes como Escherichia coli y Acinetobacter baumannii. Al inhibir la ADN girasa, this compound suprime el crecimiento de estas cepas resistentes, ofreciendo una función dual como antibiótico de amplio espectro y tratamiento de la sepsis .

Mecanismo inmunitario antiinflamatorio

La investigación ha revelado que this compound puede inhibir la inflamación mediada por Th17, que juega un papel crucial en varias enfermedades inflamatorias y autoinmunitarias . This compound se dirige a la enzima TET2, reduciendo la expresión de genes proinflamatorios y, por lo tanto, mitigando las respuestas inflamatorias en modelos de ratón .

Investigación del cáncer

This compound funciona como un inhibidor de amplio espectro de las oxigenasas de 2-oxoglutarato (2OG), que están involucradas en varios procesos biológicos, incluida la progresión del cáncer . Al inhibir enzimas como las demetilasas del dominio Jumonji C (JmjC), this compound puede afectar la desmetilación de histonas, una modificación epigenética clave en las células cancerosas .

Detección hipóxica

El papel del compuesto en la detección hipóxica es significativo debido a su inhibición de las oxigenasas 2OG, que están relacionadas con la respuesta hipóxica celular . Esto hace que this compound sea una herramienta valiosa para estudiar las respuestas celulares a los bajos niveles de oxígeno, una condición común en los tumores sólidos .

Efectos antimicrobianos y antifúngicos

Los derivados de 8-hidroxiquinolina, incluido this compound, exhiben una amplia gama de actividades biológicas, como efectos antimicrobianos y antifúngicos . Esto los convierte en candidatos prometedores para el desarrollo de nuevos tratamientos contra las enfermedades infecciosas.

Regulador del crecimiento de las plantas

This compound también ha mostrado potencial en la agricultura como regulador del crecimiento de las plantas. Su capacidad para modular los procesos epigenéticos puede influir en el desarrollo de las plantas y las respuestas al estrés, proporcionando una nueva vía para mejorar el rendimiento y la resistencia de los cultivos .

Mecanismo De Acción

Target of Action

IOX1 primarily targets 2-oxoglutarate (2OG) oxygenases , including Jumonji C domain (JmjC) demethylases . These enzymes play a crucial role in the regulation of gene expression through the demethylation of histones . This compound also targets TET2 , a DNA demethylase , and KDM3 , a histone demethylase .

Mode of Action

This compound interacts with its targets by inhibiting their enzymatic activity. It binds to the Jumonji C domain of KDM3, thereby preventing the demethylation of H3K9 on Wnt target gene promoters . This compound also suppresses IL-17 expression in mouse and human CD4+ T cells by targeting TET2 .

Biochemical Pathways

This compound affects several biochemical pathways. It significantly suppresses Wnt target gene transcription, a critical pathway in Wnt-induced tumorigenesis, notably in colorectal cancers . This compound also inhibits the JMJD1A/β-catenin/P-gp pathway, enhancing the immune-stimulatory immunogenic cell death induced by doxorubicin .

Pharmacokinetics

This compound is known to be cell-permeable , suggesting it can be absorbed and distributed within the body. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

This compound has been shown to have significant effects at the molecular and cellular levels. It can reduce the expression of the inflammatory cytokine IL-17a and the chemokine Ccl20 in Th17 cells . This compound also suppresses Wnt target gene transcription and colorectal cancer tumorigenesis . Moreover, it enhances the immune-stimulatory immunogenic cell death induced by doxorubicin .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, in an experimental model of autoimmune uveoretinitis, this compound was found to alleviate inflammation without significantly affecting the physiological indicators of mice . This suggests that this compound may have a good safety profile, potentially providing a new anti-inflammatory treatment for clinical inflammatory and autoimmune diseases .

Safety and Hazards

Direcciones Futuras

8-Hydroxyquinoline derivatives, including 8-Hydroxy-5-quinolinecarboxylic acid, have a rich diversity of biological properties and are considered privileged structures . They have been explored for broad-ranging biological effects and have been identified as promising drugs or candidates . Therefore, these compounds have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could also act as leads for the development of drugs against numerous diseases including cancer .

Propiedades

IUPAC Name |

8-hydroxyquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-4-3-7(10(13)14)6-2-1-5-11-9(6)8/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRPKOGHYBAVMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207236 | |

| Record name | 8-Hydroxy-5-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5852-78-8 | |

| Record name | 8-Hydroxy-5-quinolinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005852788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy-5-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5852-78-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXY-5-QUINOLINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM015YQC1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.